molecular formula C13H10FNO3 B6334885 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid, 95% CAS No. 887976-43-4

6-(5-Fluoro-2-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6334885
CAS RN: 887976-43-4
M. Wt: 247.22 g/mol
InChI Key: IONAAQWEWJMPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Fluoro-2-methoxyphenyl)nicotinic acid, or 5-F2MPA, is a compound of interest to scientists due to its potential to act as a ligand of nicotinic acetylcholine receptors (nAChRs). nAChRs are proteins that are located on the surface of cells and are involved in a variety of physiological functions, including muscle contraction, memory formation, and learning. 5-F2MPA has been studied for its potential to interact with nAChRs in a manner that could be beneficial for various medical applications.

Scientific Research Applications

5-F2MPA has been studied for its potential to interact with 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid, 95% in a manner that could be beneficial for various medical applications. It has been shown to act as a partial agonist of the nicotinic acetylcholine receptor, meaning that it can activate the receptor to a certain degree, but not as strongly as a full agonist. 5-F2MPA has been studied for its potential to be used as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. It has also been studied for its potential to be used as an analgesic and an anti-inflammatory agent.

Mechanism of Action

5-F2MPA binds to the nicotinic acetylcholine receptor in a manner that is similar to that of other agonists. It binds to the receptor site and causes a conformational change in the receptor, which leads to the opening of an ion channel. This opening of the ion channel leads to the influx of ions, which causes the receptor to become activated.
Biochemical and Physiological Effects
The activation of the nicotinic acetylcholine receptor by 5-F2MPA leads to a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which can lead to an increase in cognitive function and memory formation. It has also been shown to increase the release of norepinephrine and serotonin, which can lead to an increase in mood and alertness. Additionally, 5-F2MPA has been shown to have antinociceptive and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of 5-F2MPA has several advantages for lab experiments. It has a high purity of 95%, which means that it is relatively easy to obtain and use in experiments. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to consider when using 5-F2MPA in experiments. It is not as potent as other agonists, which means that it may not be as effective in producing the desired results. Additionally, it is not as selective as other agonists, which means that it may interact with other receptors in addition to the nicotinic acetylcholine receptor.

Future Directions

The potential future directions for 5-F2MPA are numerous. It has been studied for its potential to be used as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, it has been studied for its potential to be used as an analgesic and an anti-inflammatory agent. Further research is needed to determine the exact mechanism of action of 5-F2MPA and to identify any potential side effects. Additionally, further research is needed to determine the optimal dosage and formulation for the use of 5-F2MPA in clinical trials. Finally, further research is needed to identify any potential interactions between 5-F2MPA and other drugs or compounds.

Synthesis Methods

5-F2MPA can be synthesized in a variety of ways. The most common method of synthesis involves the reaction of 5-fluorophenol with 2-methoxybenzaldehyde in the presence of an acid catalyst. This reaction yields a product with a purity of 95%. Other methods of synthesis include the reaction of 5-fluorobenzaldehyde with 2-methoxyphenol in the presence of a base catalyst, the reaction of 5-fluorobenzaldehyde with 2-methoxyphenol in the presence of a hydrogen halide, and the reaction of 5-fluorobenzaldehyde with 2-methoxyphenol in the presence of an organometallic catalyst.

properties

IUPAC Name

6-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-5-3-9(14)6-10(12)11-4-2-8(7-15-11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONAAQWEWJMPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647033
Record name 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887976-43-4
Record name 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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